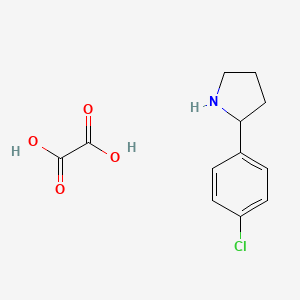

2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt

Beschreibung

2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt is a pyrrolidine derivative featuring a 4-chlorophenyl substituent at the 2-position of the pyrrolidine ring, paired with an oxalic acid counterion. This compound is of interest in medicinal and synthetic chemistry due to the bioactivity often associated with halogenated aromatic systems.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)pyrrolidine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.C2H2O4/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;3-1(4)2(5)6/h3-6,10,12H,1-2,7H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCFNRHJYPXOOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The resulting product is then reacted with oxalic acid to form the oxalic acid salt. The reaction conditions often include:

Temperature: Typically around 60-80°C.

Catalyst: Commonly used catalysts include acids like hydrochloric acid or bases like sodium hydroxide.

Solvent: Solvents such as ethanol or methanol are often used.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of methoxy-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Treatment of Oxalate-Related Diseases

The compound has been investigated for its potential to modulate glycolate oxidase, an enzyme implicated in oxalate metabolism. Inhibiting this enzyme can be beneficial for treating conditions such as hyperoxaluria, which is characterized by excessive oxalate in the urine, leading to kidney stones and renal failure. Novel compounds that include derivatives of pyrrolidine have shown promise in preclinical studies for their ability to reduce oxalate levels in animal models .

Neuropharmacology

Research indicates that compounds similar to 2-(4-Chloro-phenyl)-pyrrolidine can exhibit significant binding affinities at various neurotransmitter receptors, including dopamine and serotonin receptors. This suggests potential applications in treating psychiatric disorders such as schizophrenia and depression. For instance, studies have demonstrated that modifications to the piperidine ring structure can enhance pharmacological profiles, reducing side effects commonly associated with existing antipsychotic medications .

Synthesis of Novel Therapeutics

The synthesis pathways for compounds like 2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt often involve complex organic reactions, including intramolecular cyclization and amide formation. These methods not only yield the target compound but also provide insights into creating analogs with improved efficacy and safety profiles. The development of microwave-assisted synthesis techniques has further streamlined the production of such compounds, making them more accessible for research purposes .

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The provided evidence highlights 2-(4-Fluoro-phenyl)-pyrrolidine oxalic acid salt (CAS 72216-06-9) as a closely related analog . Below, we compare these two compounds based on substituent effects and inferred properties:

Key Structural and Functional Differences:

Research Findings:

Substituent Impact on Bioactivity :

- The fluorine atom in the fluoro analog may enhance metabolic stability compared to chlorine due to its smaller size and stronger C-F bond .

- Chlorine’s higher lipophilicity could improve membrane permeability but may reduce solubility in aqueous systems .

Synthetic Applications: Both compounds are likely intermediates in pharmaceutical synthesis.

Thermal and Stability Data: No experimental data (e.g., melting points, solubility) are available in the evidence for either compound. General trends suggest oxalic acid salts exhibit moderate stability under standard storage conditions.

Limitations of Available Evidence

- The provided sources lack explicit data on 2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt , requiring reliance on structural analogs like the fluoro derivative.

- Comparisons are theoretical, emphasizing substituent effects rather than empirical measurements.

Biologische Aktivität

2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt is a compound of interest in pharmacological research due to its potential biological activities. Its structure includes a pyrrolidine ring, which is known for its diverse biological properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on recent studies and findings.

The chemical structure of 2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt can be depicted as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 270.67 g/mol

The biological activity of 2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt is attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate signaling pathways that lead to significant biological effects such as:

- Antimicrobial Activity : The compound exhibits activity against various bacteria and fungi.

- Anticancer Activity : It may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of 2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Bacillus subtilis | 0.02 |

| Mycobacterium smegmatis | 0.625 |

| Fusarium oxysporum | 0.625 |

| Candida albicans | 0.078 |

These results indicate that the compound has promising potential as an antimicrobial agent, particularly against fungal infections.

Anticancer Activity

In vitro studies have shown that 2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt exhibits anticancer properties. It has been tested against various cancer cell lines, including lung (A549) and breast (MCF7) cancer cells, with results indicating significant cytotoxicity at low concentrations.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 39 | Induction of apoptosis |

| MCF7 | 48 | Cell cycle arrest at G2/M phase |

The mechanism involves up-regulation of p21 expression, leading to cell cycle arrest and apoptosis.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Microbiology evaluated the compound's efficacy against resistant strains of bacteria and found it effective at concentrations lower than traditional antibiotics .

- Anticancer Research : In a recent investigation published in Cancer Letters, researchers reported that treatment with the compound resulted in significant tumor reduction in xenograft models, demonstrating its potential for therapeutic applications .

- Neuroprotective Effects : Another study highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage, suggesting its role in neurodegenerative disease treatment .

Q & A

Q. Critical Parameters :

- Catalysts : Hydrochloric acid is widely used for protonation and stabilization of intermediates .

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but require careful control to avoid side reactions (e.g., over-oxidation) .

- Solvent System : Polar aprotic solvents like DMF or toluene optimize cyclization efficiency .

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons of chlorophenyl), δ 3.1–3.5 ppm (pyrrolidine ring protons), and δ 2.5–2.8 ppm (oxalate protons) .

- ¹³C NMR : Signals at ~125–135 ppm (chlorophenyl carbons) and ~170 ppm (oxalate carbonyl).

- High-Performance Liquid Chromatography (HPLC) : Retention time consistency under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 239.65 (corresponding to the free base) and adducts confirming salt formation .

Q. Quality Control Checklist :

- Purity ≥95% (HPLC).

- Residual solvent levels (GC-MS) within ICH limits.

How should researchers approach conflicting data regarding the biological activity of 2-(4-Chloro-phenyl)-pyrrolidine derivatives in different assay systems?

Advanced Research Question

Methodological Framework :

- Assay Validation : Replicate experiments across multiple models (e.g., in vitro enzyme inhibition vs. cell-based assays) .

- Control Groups : Include positive controls (e.g., known kinase inhibitors) and vehicle controls to isolate compound-specific effects .

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values to compare potency across studies.

Case Study : Discrepancies in antimicrobial activity may arise from:

- Strain Variability : Use standardized strains (e.g., ATCC references).

- Solubility Limits : Test compound solubility in assay media (e.g., DMSO vs. aqueous buffers) .

What methodological considerations are critical for achieving high enantiomeric purity in the synthesis of chiral pyrrolidine derivatives such as 2-(4-Chloro-phenyl)-pyrrolidine oxalic acid salt?

Advanced Research Question

Strategies :

Q. Data Analysis :

- Chiral HPLC : Baseline separation of enantiomers (e.g., Chiralpak AD-H column).

- Optical Rotation : Compare [α]₂₀ᴅ values with literature standards .

In designing experiments to assess the compound’s stability, what environmental factors and analytical endpoints should be prioritized?

Advanced Research Question

Key Factors :

Q. Analytical Endpoints :

- Degradation Products : Monitor via LC-MS for oxalate dissociation or pyrrolidine ring oxidation.

- Crystallinity : X-ray diffraction (XRPD) to detect polymorphic changes .

Q. Stability Protocol Example :

| Condition | Time (Weeks) | Purity Loss (%) | Major Degradant |

|---|---|---|---|

| 25°C/60% RH | 4 | ≤2 | None detected |

| 40°C/75% RH | 4 | 5–7 | Oxalic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.